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Abstract

This technical guide provides a comprehensive overview of the discovery, development, and
characterization of SGC-CBP30, a potent and selective chemical probe for the bromodomains
of the transcriptional coactivators CREB-binding protein (CBP) and p300. SGC-CBP30 serves
as a critical tool for elucidating the biological roles of these epigenetic readers in health and
disease. This document details the inhibitor's mechanism of action, biochemical and cellular
activity, and provides established protocols for its use in key biological assays. It is intended for
researchers, scientists, and drug development professionals working in the fields of
epigenetics, oncology, and immunology.

Introduction

The homologous proteins CREB-binding protein (CBP), also known as CREBBP, and p300
(EP300) are crucial transcriptional coactivators.[1][2] They play a central role in regulating gene
expression by integrating various signaling pathways.[3][4] A key feature of CBP and p300 is
their histone acetyltransferase (HAT) activity, which involves the acetylation of histone tails and
other proteins, generally leading to a more open chromatin structure and transcriptional
activation.[1][5]

In addition to their catalytic HAT domain, both proteins contain a bromodomain, a specialized
protein module that recognizes and binds to e-N-acetylated lysine residues on histones and
other proteins.[3][6] This interaction is critical for tethering the CBP/p300 complex to specific
chromatin loci, thereby facilitating the acetylation of nearby nucleosomes and regulating gene
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expression.[6] Given their importance in cellular processes like proliferation, differentiation, and
DNA damage response, the dysfunction of CBP/p300 has been implicated in various diseases,
including cancer and inflammatory disorders.[2][5]

The development of small molecule inhibitors targeting the CBP/p300 bromodomains offers a
powerful approach to dissect their functions and explore their therapeutic potential.[3] SGC-
CBP30 is a pioneering, potent, and highly selective chemical probe developed to inhibit the
bromodomains of CBP and p300, distinguishing them from other bromodomain families,
particularly the well-studied BET (Bromodomain and Extra-Terminal domain) family.[7][8] This
guide summarizes the discovery, optimization, and detailed characterization of SGC-CBP30.

Discovery and Development

The development of SGC-CBP30 originated from a 5-isoxazolyl-benzimidazole fragment that
showed binding to bromodomains but lacked selectivity for CBP/p300 over the BET family
protein BRD4.[9] A structure-guided optimization campaign was initiated to enhance both
potency and selectivity.

Key optimization steps included:

 Introduction of N-1 and C-2 substituents: To exploit structural differences between the CBP
and BRD4(1) bromodomains, various substituents were explored. A phenethyl group at the
C-2 position and a morpholine-linked ethylene at the N-1 position yielded a compound with
sub-micromolar affinity for CBP, but only a threefold selectivity over BRD4(1).[9]

o Stereochemical Optimization: To improve selectivity, the N-1 ethylene linker was rigidified by
introducing a methyl branch. Synthesis and testing of individual enantiomers revealed that
the (S)-configuration was significantly more favorable for CBP binding. This modification was
crucial for achieving high selectivity over BET bromodomains.[9]

This systematic optimization process culminated in the identification of SGC-CBP30, a
compound with low nanomolar affinity for CBP/p300 and a significant selectivity margin over
other bromodomains.[9]
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Caption: The discovery workflow of SGC-CBP30.

Mechanism of Action

SGC-CBP30 functions as an acetyl-lysine competitive inhibitor. The 3,5-dimethylisoxazole
moiety of the molecule effectively mimics the acetylated lysine side chain, forming key
hydrogen bonds within the acetyl-lysine binding pocket of the CBP/p300 bromodomain, notably
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with residues Asn1168 and Tyr1125.[8] By occupying this binding site, SGC-CBP30 prevents
the bromodomain from engaging with its natural ligands—acetylated lysine residues on histone
tails and other proteins.[6]

The downstream consequences of this inhibition include:

» Disruption of Chromatin Localization: SGC-CBP30 displaces CBP/p300 from chromatin, as
demonstrated in cellular assays like Fluorescence Recovery After Photobleaching (FRAP).
[10]

o Modulation of Histone Acetylation: Inhibition of CBP/p300 bromodomain function leads to a
moderate decrease in specific histone acetylation marks, such as H3K27Ac, at certain gene
loci.[11]

o Transcriptional Reprogramming: By altering CBP/p300 localization and activity, SGC-CBP30
leads to the selective modulation of gene expression. This effect is more restricted compared
to pan-BET inhibitors like JQ1.[7][12] For example, it has been shown to downregulate
somatic-specific genes during cellular reprogramming and suppress the IRF4 transcriptional
network in multiple myeloma.[11][13]
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Caption: SGC-CBP30 competitively inhibits CBP/p300 bromodomain binding.

Quantitative Data
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SGC-CBP30 exhibits high potency for the CBP and p300 bromodomains with excellent
selectivity against other bromodomain families, particularly the BET family.

Target Assay Type Value Reference(s)
CBP Kd (ITC) 21 nM [4]

Kd (ITC) 26 nM [14]

IC50 (AlphaScreen) 69 nM [4]

IC50 21 nM [15][16]

p300 Kd (ITC) 32nM

Kd (ITC) 38 nM [4]

IC50 38 nM [15][16]

Selectivity vs.

Target Assay Type Value CBP (Kd 21 Reference(s)
nM)
BRD4(1) Kd (ITC) 885 nM ~42-fold [14]
BRD4(2) - - >250-fold [10]
BRD2, BRD3 DSF Minimal ATm High [17]
No significant )
BRDT DSF High [14]
ATm

Table 3: Cellular Activity of SGC-CBP30
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Assay Cell Line Endpoint Value Reference(s)
CBP-H3.3

NanoBRET HEK293 EC50 =0.28 uM [13]
Engagement
CBP

FRAP HelLa Bromodomain Active at 1 pM [10]
Displacement
Doxorubicin-

p53 Reporter RKO ) IC50 = 1.5 uM [16]
induced p53

MYC Expression  AMO1

MYC Reduction EC50=2.7 uM [16]

o Multiple
Viability Mvel
yeloma

Growth Inhibition <3 pMn

(GI50)

L [13]
sensitive lines

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols are based on

published literature and should be optimized for specific experimental conditions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of binding

affinity (Kd), stoichiometry (n), and thermodynamic parameters (AH and AS).

e Instrumentation: VP-ITC microcalorimeter or similar.

o Materials:

o Purified recombinant bromodomain protein (e.g., CBP, p300, BRD4(1)).

o SGC-CBP30 dissolved in a matched buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

o ITC Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl. Ensure the buffer for the protein and
ligand are identical to minimize dilution heats.

e Protocol:
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o Prepare the protein solution (e.g., 10-20 uM) in the ITC cell.
o Prepare the SGC-CBP30 solution (e.g., 100-200 uM) in the injection syringe.
o Set the experimental temperature (e.g., 15-25°C).[14]

o Perform an initial injection of 2 L, followed by a series of 25-35 injections of 8-10 pL each,
with sufficient time between injections for the signal to return to baseline.[14]

o Measure the heat of dilution in a separate experiment by injecting the ligand into the buffer
alone and subtract this from the experimental data.

o Analyze the integrated heat data by fitting to a suitable binding model (e.g., one-site
binding) to determine Kd, n, and AH.

Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement in a cellular environment by measuring the thermal
stabilization of a target protein upon ligand binding.[18][19]

 Instrumentation: PCR thermocycler, Western blot equipment or mass spectrometer.
e Materials:

o Intact cells of interest.

o SGC-CBP30 stock solution in DMSO.

o Cell lysis buffer (containing protease and phosphatase inhibitors).

o Antibody specific to the target protein (e.g., anti-CBP or anti-p300).
e Protocol (Melt Curve):

o Treat intact cells with SGC-CBP30 (e.g., 1-10 uM) or vehicle (DMSO) for a defined period
(e.g., 1-2 hours) at 37°C.

o Wash cells to remove excess compound and resuspend in a suitable buffer.
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o Aliquot the cell suspension into PCR tubes.

o Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a
thermocycler, followed by a cooling step to room temperature.

o Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

o Separate the soluble fraction (containing stabilized, non-denatured protein) from the
precipitated fraction by centrifugation.

o Analyze the amount of soluble target protein in the supernatant by Western blotting or
other quantitative protein detection methods.

o Plot the amount of soluble protein as a function of temperature to generate a melt curve. A
shift in the curve to higher temperatures indicates target stabilization by the compound.
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CETSA Workflow
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Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput method for measuring binding interactions in a

homogeneous format.[20][21]
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e Instrumentation: TR-FRET compatible plate reader.

o Materials:

Donor fluorophore-labeled component (e.g., Europium-labeled anti-tag antibody).

Acceptor fluorophore-labeled component (e.g., APC-labeled streptavidin).

Tagged recombinant bromodomain protein (e.g., His-tagged CBP).

Biotinylated acetylated peptide ligand (e.g., biotin-H4K5acK8acK12acK16ac).

SGC-CBP30 serial dilutions.

Assay Buffer (e.g., 40 mM HEPES pH 7.0, 40 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA).[13]

e Protocol:

o

Add assay buffer to the wells of a low-volume 384-well plate.

Add serial dilutions of SGC-CBP30 or vehicle control.

Add the tagged bromodomain protein and the biotinylated peptide ligand.

Incubate to allow for inhibitor binding and protein-ligand interaction (e.g., 20 minutes at
room temperature).

Add the donor (e.g., anti-His-Eu) and acceptor (e.g., Streptavidin-APC) reagents.

Incubate to allow for detection antibody/reagent binding (e.g., 60 minutes at room
temperature, protected from light).

Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665
nm for the acceptor and 620 nm for the donor).

Calculate the TR-FRET ratio (Acceptor/Donor) and plot against the inhibitor concentration
to determine the 1C50 value.
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Conclusion

SGC-CBP30 is a well-characterized, potent, and selective chemical probe for the CBP/p300
bromodomains. Its development has provided the scientific community with an invaluable tool
to investigate the specific functions of these epigenetic regulators. The detailed biochemical,
cellular, and selectivity data, combined with the robust experimental protocols outlined in this
guide, should enable researchers to confidently employ SGC-CBP30 to further unravel the
complex roles of CBP and p300 in biology and disease, and to explore the therapeutic potential
of targeting these critical coactivators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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